![molecular formula C12H9NO B1624422 2-(Furan-2-yl)indolizine CAS No. 28795-34-8](/img/structure/B1624422.png)
2-(Furan-2-yl)indolizine
Overview
Description
2-(Furan-2-yl)indolizine is an organic compound that is widely used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is a heterocyclic compound that is composed of two fused rings, a furan ring and an indolizine ring. The furan ring consists of four carbon atoms and one oxygen atom, while the indolizine ring consists of five carbon atoms and one nitrogen atom. The compound is also known as 2-furylindolizine, 2-furyl-1H-indolizine, and 2-(2-furyl)-1H-indolizine.
Scientific Research Applications
Synthesis of Indolizines
Indolizine, which includes “2-(Furan-2-yl)indolizine”, is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids . The synthesis of indolizines has been based on classical methodologies such as Scholtz or Chichibabin reactions . However, new strategies have been revealed especially within the last ten years, including transition metal-catalyzed reactions and approaches based on oxidative coupling .
Antibacterial Activity
Furan derivatives, including “2-(Furan-2-yl)indolizine”, have shown significant antibacterial activity . They have been used to combat both Gram-positive and Gram-negative bacteria . This makes them a potential candidate for the development of new antimicrobial drugs.
Antifungal Activity
In addition to their antibacterial properties, furan derivatives have also demonstrated antifungal activity . This broad-spectrum antimicrobial activity makes “2-(Furan-2-yl)indolizine” a promising compound in the field of medicinal chemistry.
Protein Tyrosine Kinase Inhibitory Activity
“2-(Furan-2-yl)indolizine” has been studied for its protein tyrosine kinase (PTK) inhibitory activity . PTKs play a crucial role in cellular signal transduction pathways, and their inhibition can be beneficial in the treatment of various diseases, including cancer.
Fluorescent Detection
“2-(Furan-2-yl)indolizine” has been used in the synthesis of imidazole derivatives for fluorescent detection . This application is particularly useful in biological and chemical research, where fluorescent markers are used to visualize or detect specific components of a system.
Therapeutic Applications
Furan-containing compounds, including “2-(Furan-2-yl)indolizine”, exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
properties
IUPAC Name |
2-(furan-2-yl)indolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGLREXOFWHWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20414928 | |
Record name | 2-furan-2-yl-indolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20414928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)indolizine | |
CAS RN |
28795-34-8 | |
Record name | 2-furan-2-yl-indolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20414928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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